N-(2-sec-butylphenyl)-2-methylbenzamide

Description

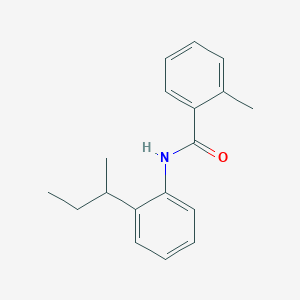

N-(2-sec-butylphenyl)-2-methylbenzamide is a benzamide derivative featuring a 2-methylbenzoyl group attached to a 2-sec-butyl-substituted aniline moiety. The compound’s structure combines aromatic and aliphatic components: the benzamide core provides a planar aromatic system, while the sec-butyl group introduces steric bulk and electron-donating properties.

Properties

Molecular Formula |

C18H21NO |

|---|---|

Molecular Weight |

267.4 g/mol |

IUPAC Name |

N-(2-butan-2-ylphenyl)-2-methylbenzamide |

InChI |

InChI=1S/C18H21NO/c1-4-13(2)15-10-7-8-12-17(15)19-18(20)16-11-6-5-9-14(16)3/h5-13H,4H2,1-3H3,(H,19,20) |

InChI Key |

SDHAUMYOSIOTDD-UHFFFAOYSA-N |

SMILES |

CCC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2C |

Canonical SMILES |

CCC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- The sec-butyl group in the target compound enhances steric hindrance compared to planar anthraquinone or smaller substituents (e.g., Cl, methoxy). This may influence metal coordination geometry and substrate accessibility in catalytic reactions .

- Electronically, the sec-butyl group donates electrons via inductive effects, contrasting with electron-withdrawing dioxo or chloro groups in analogs. This could modulate the stability of intermediate metal complexes .

Spectroscopic Characterization

Comparative spectroscopic

| Compound | 1H-NMR (δ, ppm) | IR (C=O stretch, cm⁻¹) | GC-MS (m/z) |

|---|---|---|---|

| This compound | ~7.2–7.8 (aromatic H), ~1.2–1.6 (sec-butyl) | ~1660–1680 | ~313 (M+) |

| N-(9,10-dioxoanthracen-1-yl)-2-methylbenzamide | 8.2–8.6 (anthraquinone H) | 1675 | 367 (M+) |

| N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide | 6.8–7.5 (aromatic H), ~2.4 (CH3) | 1655 | 237 (M+) |

The target compound’s NMR would exhibit distinct sec-butyl proton signals (δ ~1.2–1.6), differentiating it from anthraquinone or hydroxyalkyl analogs. IR C=O stretches align with typical benzamide values (~1660–1680 cm⁻¹), suggesting similar conjugation effects .

Limitations and Challenges

- The sec-butyl group’s steric bulk may limit compatibility with certain metal catalysts or substrates requiring precise spatial alignment.

- Limited direct data on the compound’s reactivity necessitates extrapolation from analogs, introducing uncertainty in predicted properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.